3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
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Overview
Description
The compound is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactivity of this compound could be inferred from its functional groups. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, and the imidazolidine-2,4-dione core might participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of the bromophenyl group might increase the compound’s molecular weight and could affect its solubility .Scientific Research Applications
Catalytic Synthesis and Antihistamic Agents
Research has identified the use of Bronsted acidic ionic liquids as catalysts for the synthesis of fluorinated spiro compounds with potential antihistamic properties. This environmentally benign microwave-induced technique highlights the compound's role in producing fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones and fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones with high yields, indicating its utility in developing H1-antagonism agents (Arya et al., 2012).
Antimicrobial Activity and Quantum Chemical Investigation
Another study focused on the synthesis of novel succinimide derivatives, including compounds structurally related to 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione. These compounds demonstrated significant in vitro antifungal activities, highlighting their potential as novel fungicides. The study also delved into the structure-activity relationship (SAR) using density functional theory (DFT) calculations, providing insights into the chemical activity and interaction potential of these molecules (Cvetković et al., 2019).
Synthesis and Antimicrobial Evaluation
Further research has been conducted on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, revealing the process of cyclization reaction and subsequent chemical modifications to produce compounds with notable antibacterial and antifungal activities. This work underscores the potential of such compounds in pharmaceutical applications, specifically in combating microbial infections (Jat et al., 2006).
Novel Blue Emissive Thiazolidinedione (TD) Poly Lactic Acid (PLA) Composite Thin Films
In a unique application outside the pharmaceutical realm, a study demonstrated the luminescent properties of PLA blended with thiazolidinedione derivatives, including a compound structurally akin to this compound. This research aimed at developing bioplastic scintillation materials by preparing intercalated thin films of PLA and TD, showcasing the potential of such compounds in creating blue emissive layers for environmental and material science applications (Pai & Kunhanna, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-18(13-5-3-2-4-6-13)16(23)21(17(24)20-18)11-15(22)12-7-9-14(19)10-8-12/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFUIKJGLARKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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